molecular formula C16H11NO3 B14167472 quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate CAS No. 334501-57-4

quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate

Katalognummer: B14167472
CAS-Nummer: 334501-57-4
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: DTRRCZYJQSFXOH-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate is an organic compound that features a quinoline moiety linked to a furan ring via a propenoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate typically involves the esterification of quinolin-8-ol with (E)-3-(furan-2-yl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and furan derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include oxidized quinoline and furan derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Quinolin-8-yl (E)-3-(thiophen-2-yl)prop-2-enoate
  • Quinolin-8-yl (E)-3-(pyridin-2-yl)prop-2-enoate
  • Quinolin-8-yl (E)-3-(benzofuran-2-yl)prop-2-enoate

Uniqueness

Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate is unique due to the presence of both quinoline and furan rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

334501-57-4

Molekularformel

C16H11NO3

Molekulargewicht

265.26 g/mol

IUPAC-Name

quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C16H11NO3/c18-15(9-8-13-6-3-11-19-13)20-14-7-1-4-12-5-2-10-17-16(12)14/h1-11H/b9-8+

InChI-Schlüssel

DTRRCZYJQSFXOH-CMDGGOBGSA-N

Isomerische SMILES

C1=CC2=C(C(=C1)OC(=O)/C=C/C3=CC=CO3)N=CC=C2

Kanonische SMILES

C1=CC2=C(C(=C1)OC(=O)C=CC3=CC=CO3)N=CC=C2

Löslichkeit

27.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.